2-(4-Chlorophenyl)ethanol
Overview
Description
2-(4-Chlorophenyl)ethanol is a chemical compound that has been synthesized and studied for various applications. It is a derivative of chlorophenol with an ethanol group attached to the para position of the benzene ring. This compound has been of interest due to its potential use in the synthesis of other chemicals and pharmaceuticals.
Synthesis Analysis
The synthesis of 2-(4-Chlorophenyl)ethanol has been achieved through different methods. One approach involves the esterification and reduction of 2-(4-chlorophenyl)acetic acid, yielding the product with over 95% efficiency under optimized conditions . Another method includes the preparation of related compounds, such as 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, which was synthesized from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine with an 88.5% yield .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)ethanol has been characterized using techniques such as 1H NMR and MS . The compound's structure is influenced by the presence of the chlorophenol moiety, which can behave differently under varying conditions, as seen in the study of related chlorophenols .
Chemical Reactions Analysis
2-(4-Chlorophenyl)ethanol can be used as a precursor or intermediate in the synthesis of other chemical compounds. For instance, it has been used in the preparation of chiral intermediates for beta 3-adrenergic receptor agonists and for the synthesis of Ticagrelor, a medication for acute coronary syndromes . Additionally, derivatives of 2-(4-Chlorophenyl)ethanol have been synthesized and oxidized to yield various iminoethanol and iminoethanone compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chlorophenyl)ethanol are not explicitly detailed in the provided papers. However, the synthesis and characterization methods suggest that it is a stable compound under normal conditions, with a structure amenable to further chemical modifications . The related compounds, such as chlorophenols, exhibit different polymorphs and behaviors under extreme conditions, which could be indicative of the properties of 2-(4-Chlorophenyl)ethanol .
Scientific Research Applications
1. Asymmetric Synthesis and Biocatalysis
- Asymmetric Reduction in Culture : The asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol using Alternaria alternata isolate in culture was effective, achieving high conversion and enantiomeric excess (Kurbanoğlu et al., 2009).
- Catalytic Synthesis : Efficient synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a pharmaceutical intermediate, was achieved using Candida ontarioensis cells, showing high yield and enantiomeric excess (Ni, Zhang, & Sun, 2012).
- Bioprocess Design for Synthesis : Comprehensive bioprocess engineering, including substrate supply and product removal optimization, was employed for the synthesis of (S)-1-(2-chlorophenyl)ethanol (Schmölzer et al., 2012).
2. Environmental Applications and Analysis
- Dechlorination and Detoxification : 1-(2-chlorophenyl) ethanol was effectively dechlorinated to 1-phenyl ethanol using Pd/Fe bimetal, showing a detoxification process useful for treating contaminated wastewater (Zhou, Wang, & Sheng, 2010).
- Sample Preparation Technique : A novel sample preparation technique using dispersive liquid-phase microextraction was developed for the determination of dicofol and its degradation products, including 2-(4-Chlorophenyl)ethanol, in water samples (Li et al., 2010).
3. Molecular Structure and Spectroscopy
- Resonant Photoionization Spectroscopy : The study of (S)-1-(4-chlorophenyl)ethanol's conformational landscape via resonant two-photon ionization spectroscopy provided insights into its molecular structure and interactions (Rondino et al., 2016).
4. Pharmaceutical Intermediates
- Enzymatic Process for Preparation : An enzymatic process was developed for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate for Ticagrelor synthesis, demonstrating high productivity and potential industrial application (Guo et al., 2017).
5. Crystal Growth and Design
- Crystal Structures under Extreme Conditions : The study of 2-Chlorophenol's crystal structures at low temperatures and high pressures, offering insights into its behavior under varying conditions (Oswald et al., 2005).
Future Directions
Research on 2-(4-Chlorophenyl)ethanol and related compounds is ongoing. For example, a study has reported the synthesis of pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . This approach not only presents a new application of lipase in enzyme catalytic promiscuity, but also offers a significant advancement in the synthetic pathway for pyrrole disulfides .
properties
IUPAC Name |
2-(4-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFRKZWBVUJYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172063 | |
Record name | p-Chlorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)ethanol | |
CAS RN |
1875-88-3 | |
Record name | 4-Chlorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1875-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Chlorophenethylic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1875-88-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Chlorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chlorophenethylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-Chlorophenyl)ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N2N5LPF5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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